N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a unique combination of imidazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of both imidazole and thiazole rings in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This involves the reaction of an alpha-halo ketone with an amine.
Amino Nitrile Method: This involves the reaction of an amino nitrile with a suitable reagent.
Chemical Reactions Analysis
N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amides and acids.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which are known for their antimicrobial properties.
Thiazole Derivatives: Compounds like ritonavir and abafungin, which have antiviral and antifungal activities.
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors in the treatment of gastric ulcers.
The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE lies in its combined imidazole and thiazole rings, which provide a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3OS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-15(2)10-17(9-14)22-20(25)11-18-13-26-21-23-19(12-24(18)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
InChI Key |
XDSGORUDOICQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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